2-Methoxy-3-(propan-2-yloxy)aniline

Organic Synthesis Medicinal Chemistry Chemical Intermediates

2-Methoxy-3-(propan-2-yloxy)aniline (CAS: 1369924-45-7) is a disubstituted aniline featuring methoxy and isopropoxy groups at the 2- and 3-positions, respectively. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, it is supplied at ≥95% purity.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13227718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(propan-2-yloxy)aniline
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1OC)N
InChIInChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(11)10(9)12-3/h4-7H,11H2,1-3H3
InChIKeyDANBCGTZUSQFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-(propan-2-yloxy)aniline: A Substituted Aniline Intermediate with Defined Purity for Pharmaceutical and Specialty Chemical Synthesis


2-Methoxy-3-(propan-2-yloxy)aniline (CAS: 1369924-45-7) is a disubstituted aniline featuring methoxy and isopropoxy groups at the 2- and 3-positions, respectively. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, it is supplied at ≥95% purity . This substitution pattern places it within a class of aryl alkyl ether anilines, which are widely employed as versatile synthetic intermediates in medicinal chemistry and material science due to the electron-donating and steric properties conferred by the alkoxy substituents [1].

Why Substitution with Alternative 2-Methoxy-3-(propan-2-yloxy)aniline Isomers or Analogs Can Compromise Synthetic Outcomes


The precise positioning of methoxy and isopropoxy groups on the aniline ring is a critical determinant of both chemical reactivity and biological target engagement. The 2-methoxy-3-isopropoxy substitution pattern creates a unique electronic environment and steric profile distinct from other isomers, such as the 3-methoxy-4-isopropoxy or 4-methoxy-2-isopropoxy variants . These differences directly influence regioselectivity in electrophilic aromatic substitution reactions, nucleophilic character of the amine, and molecular interactions in biological systems. Consequently, substituting a close structural analog without rigorous validation can lead to divergent reaction yields, altered selectivity, and unreliable biological assay results, making precise compound identification and sourcing essential for reproducible research .

Quantitative Differentiation: Key Evidence for Selecting 2-Methoxy-3-(propan-2-yloxy)aniline Over Its Closest Analogs


Structural Differentiation: Distinct Substitution Pattern vs. 3-Methoxy-4-isopropoxyaniline

2-Methoxy-3-(propan-2-yloxy)aniline differs fundamentally from its close isomer, 3-methoxy-4-(propan-2-yloxy)aniline, by the relative positions of the alkoxy substituents. This substitution pattern directly impacts the compound's electronic and steric properties, which are crucial for regioselective reactions . While both share the same molecular formula (C10H15NO2) and molecular weight (181.23 g/mol), their distinct InChI Keys confirm they are non-interchangeable chemical entities .

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Purity Specification: ≥95% Purity Baseline for Reproducible Synthesis

Commercial availability of 2-Methoxy-3-(propan-2-yloxy)aniline is specified at a minimum purity of 95% . This purity level provides a reliable baseline for synthetic applications, ensuring that impurities do not significantly interfere with downstream reactions or analytical characterization. This is particularly critical when the compound is used as a building block for pharmaceutical intermediates, where even minor impurities can cascade into significant yield and purity losses in multi-step syntheses.

Chemical Sourcing Quality Control Reproducibility

Class-Level Inference: Ortho/para-Directing Effects of Alkoxy Substituents in Electrophilic Aromatic Substitution

As a substituted aniline, 2-Methoxy-3-(propan-2-yloxy)aniline's reactivity is governed by well-established electronic effects. The methoxy and isopropoxy groups are strong activating and ortho/para-directing substituents in electrophilic aromatic substitution [1]. In contrast, the amino group is also a powerful activating group. The relative orientation of these groups (2-methoxy, 3-isopropoxy) creates a unique electronic map on the aromatic ring that dictates the regioselectivity of subsequent functionalization reactions, such as halogenation, nitration, or acylation. This predictable behavior is a cornerstone of its utility as a synthetic intermediate, where the specific substitution pattern can be exploited to install desired functional groups at predetermined positions.

Organic Chemistry Reaction Selectivity Synthetic Methodology

Primary Application Scenarios for 2-Methoxy-3-(propan-2-yloxy)aniline Based on Its Differentiated Profile


Precursor in Pharmaceutical Intermediate Synthesis

The defined purity and predictable reactivity of 2-Methoxy-3-(propan-2-yloxy)aniline make it a valuable precursor for synthesizing more complex pharmaceutical intermediates. Its unique substitution pattern can be leveraged to introduce specific pharmacophores or to serve as a scaffold for further elaboration via electrophilic aromatic substitution or amine functionalization . This is particularly relevant in medicinal chemistry programs where a diverse array of substituted aniline building blocks is required for structure-activity relationship (SAR) studies [1].

Specialty Chemical and Dye Manufacturing

As a substituted aniline, this compound serves as a key intermediate in the production of specialty chemicals, including dyes and pigments. The electron-donating alkoxy groups enhance the nucleophilicity of the amine, facilitating its use in coupling reactions, such as diazotization and subsequent azo dye formation [2]. The specific substitution pattern influences the color and properties of the resulting dye, making precise isomer selection critical for achieving desired product characteristics.

Material Science Research: Polymer and Resin Modifiers

Substituted anilines are known to be used as epoxy hardeners or phenolic resin modifiers [3]. The specific combination of methoxy and isopropoxy groups on 2-Methoxy-3-(propan-2-yloxy)aniline may impart unique properties, such as improved solubility or altered cure kinetics, to the resulting polymer networks. This makes it a candidate for developing tailored materials with specific mechanical or thermal properties.

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